Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C20H17BrClNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), mild conditions.
Esterification: Butanol, sulfuric acid or dicyclohexylcarbodiimide (DCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Various substituted quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibit enzymes, or modulate receptor activity, leading to various biological effects . The presence of the bromine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other similar compounds, such as:
- Butyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate .
- Butyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate .
- Butyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate .
- Butyl 6-bromo-2-phenylquinoline-4-carboxylate .
These compounds share a similar quinoline core structure but differ in the substituents on the phenyl ring. The unique combination of bromine and chlorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H17BrClNO2 |
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Molecular Weight |
418.7 g/mol |
IUPAC Name |
butyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H17BrClNO2/c1-2-3-10-25-20(24)17-12-19(13-4-7-15(22)8-5-13)23-18-9-6-14(21)11-16(17)18/h4-9,11-12H,2-3,10H2,1H3 |
InChI Key |
KWOYBZPRJUQMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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